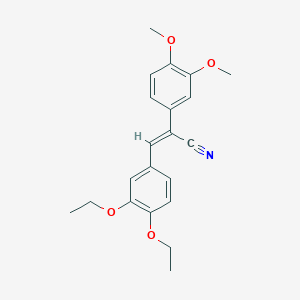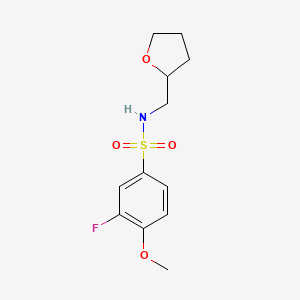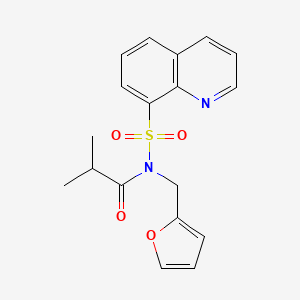![molecular formula C16H14F3NO2 B5499660 4-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5499660.png)
4-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione, also known as TFMQ, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
4-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. Studies have shown that this compound exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound also shows promising results in the treatment of neurodegenerative disorders, such as Alzheimer's disease, by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of 4-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is not fully understood, but studies suggest that it exerts its therapeutic effects by modulating various signaling pathways in cells. This compound has been shown to activate the AMPK pathway, which plays a crucial role in regulating cellular energy metabolism and apoptosis. This compound also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune response. Furthermore, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer activities. Studies have shown that this compound reduces oxidative stress and inflammation by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines. Additionally, this compound induces apoptosis and inhibits cell proliferation in various cancer cell lines, making it a potential anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is its high purity and stability, making it suitable for various scientific research applications. This compound is also readily available and can be synthesized in large quantities. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 4-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione. One potential direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular and metabolic disorders. Another direction is to further elucidate its mechanism of action and identify potential targets for drug development. Additionally, studies can focus on improving the solubility and bioavailability of this compound to enhance its efficacy in various experiments.
In conclusion, this compound is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. Its synthesis method has been optimized to achieve high yields and purity, making it suitable for various scientific research applications. This compound has been shown to exhibit potent anti-cancer, anti-inflammatory, and antioxidant activities, making it a potential candidate for drug development. However, further research is needed to fully understand its mechanism of action and identify potential targets for drug development.
Synthesemethoden
4-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is synthesized through a multi-step process starting with the condensation of 3-(trifluoromethyl)benzaldehyde and cyclohexanone. The resulting intermediate is then subjected to a series of reactions, including oxidation, cyclization, and reduction, to yield the final product. The synthesis method of this compound has been optimized to achieve high yields and purity, making it suitable for various scientific research applications.
Eigenschaften
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c17-16(18,19)10-4-1-3-9(7-10)11-8-14(22)20-12-5-2-6-13(21)15(11)12/h1,3-4,7,11H,2,5-6,8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMOJUFBMREVCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2)C3=CC(=CC=C3)C(F)(F)F)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5499599.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5499607.png)
![2-(4-methylpentyl)-4-[2-(1H-1,2,4-triazol-3-yl)benzoyl]morpholine](/img/structure/B5499615.png)

![N-methyl-4-(4-morpholinylmethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5499632.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-cyclopropylacetamide](/img/structure/B5499635.png)

![5-[4-(dimethylamino)phenyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5499645.png)
![5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5499648.png)

![(1R*,2R*)-N-{2-[(dimethylamino)sulfonyl]ethyl}-2-phenylcyclopropanecarboxamide](/img/structure/B5499670.png)
![2-[2-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B5499678.png)
![7-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5499684.png)